molecular formula C12H24N2O3 B2896855 [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester CAS No. 1354003-20-5

[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B2896855
CAS No.: 1354003-20-5
M. Wt: 244.335
InChI Key: HWLDJJCJVNRUQC-SNVBAGLBSA-N
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Description

“[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound with a complex structure. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring and a carbamate group. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, in the Steglich Esterification, DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Information like melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, given the prevalence of piperidine rings in many drugs .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-10-5-4-6-14(9-10)7-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLDJJCJVNRUQC-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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